N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide -

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Catalog Number: EVT-4269330
CAS Number:
Molecular Formula: C23H27N3O6S
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: The molecule could bind to the active site of an enzyme, preventing its activity. [, ]
  • Receptor modulation: It could act as an agonist or antagonist at specific receptors, modulating downstream signaling pathways. [, , , , , ]
Applications
  • Medicinal chemistry: As a starting point for the development of novel therapeutic agents, particularly for diseases involving chemokine receptors. []

1. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) [, , , , ]

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , ]. It exhibits no agonist activity on its own but enhances the receptor's response to agonists like glutamate [, , , , ]. CPPHA's mechanism of action involves binding to a novel allosteric site on mGluR5, distinct from the well-characterized MPEP binding site [, , , , ].

2. N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP) []

Compound Description: NCFP is another potent mGlu5 PAM belonging to the CPPHA series, exhibiting higher subtype selectivity compared to CPPHA []. Similar to CPPHA, it interacts with a unique allosteric site on mGlu5, separate from the MPEP binding site [].

3. VU0357121 []

Compound Description: This compound represents a highly optimized mGlu5 PAM derived from a novel benzamide scaffold, displaying potent activity (EC50 = 33 nM) []. Importantly, VU0357121 interacts with a distinct allosteric site on mGlu5, different from both the MPEP site and the CPPHA site [].

Relevance: While VU0357121 does not directly share the isoindoline-1,3-dione core with N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, it highlights the existence of multiple allosteric binding sites on mGlu5 targeted by structurally diverse PAMs []. This suggests that N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, with its unique structure, could potentially interact with yet another uncharacterized allosteric site on this receptor.

4. 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) []

Compound Description: VU-29 acts as a highly potent mGlu5 PAM, exhibiting selectivity for mGluR5 over mGluR1 []. Its mechanism involves binding to the same allosteric site as the negative allosteric modulator MPEP [].

Relevance: While structurally distinct from N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, VU-29 underscores the importance of exploring different chemical scaffolds for targeting mGluR5 allosteric sites []. This emphasizes the need to investigate the binding site and functional selectivity of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide to fully comprehend its pharmacological profile.

Properties

Product Name

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C23H27N3O6S/c1-4-25(5-2)33(30,31)16-12-13-20(32-3)19(15-16)24-21(27)11-8-14-26-22(28)17-9-6-7-10-18(17)23(26)29/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3,(H,24,27)

InChI Key

KFBSLXOODVGKEH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.